molecular formula C15H8Cl2N2O2 B323482 2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B323482
M. Wt: 319.1 g/mol
InChI Key: BKNJQKPGLWXENM-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a chemical compound with a complex structure that includes both isoindole and benzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and phthalimide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

    Biological Research: The compound is investigated for its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting viral replication or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-dichlorobenzylidene)amino]benzonitrile
  • 2-[(2,4-dichlorobenzylidene)amino]-1H-indole-3-carboxaldehyde

Uniqueness

2-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H8Cl2N2O2

Molecular Weight

319.1 g/mol

IUPAC Name

2-[(E)-(2,4-dichlorophenyl)methylideneamino]isoindole-1,3-dione

InChI

InChI=1S/C15H8Cl2N2O2/c16-10-6-5-9(13(17)7-10)8-18-19-14(20)11-3-1-2-4-12(11)15(19)21/h1-8H/b18-8+

InChI Key

BKNJQKPGLWXENM-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=C(C=C(C=C3)Cl)Cl

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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